Cas no 22033-87-0 (TRO 19622)

Olesoxime, molecular formula c27h45no, flash point 341 ° C, density 1.1g/cm3, melting point 145-148oc< Br>
TRO 19622 structure
TRO 19622 structure
Product Name:TRO 19622
CAS No:22033-87-0
Molecular Formula:C27H45NO
Molecular Weight:399.6523
MDL:MFCD00201488
CID:51946
PubChem ID:21763506

TRO 19622 Properties

Names and Identifiers

    • Olesoxime
    • Cholest-4-en-3-one oxime
    • TRO 19622
    • TRO19266
    • 3-oxyimino-cholest-4-ene
    • Cholest-4-en-3-on-oxim
    • NSC 21311
    • TRO-19622
    • cholest-4-en-3-one, oxime
    • E-olesoxime
    • TRO 19622;NSC 21311
    • DTXSID001029582
    • AKOS005145744
    • I2QN18P645
    • (NE)-N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
    • Cholest-4-en-3-one, oxime, (3E)-
    • (NZ)-N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine
    • Olesoxime, Z-
    • UNII-I2QN18P645
    • N-[(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ylidene]hydroxylamine
    • SCHEMBL1010552
    • 66514-00-9
    • XAA03387
    • Q27271076
    • QNTASHOAVRSLMD-FCARAQADSA-
    • InChI=1/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/b28-21-/t19-,22+,23-,24+,25+,26+,27-/m1/s1
    • Z2857553126
    • EN300-658773
    • Cholest-4-en-3-one, oxime, (3Z)-
    • 22033-87-0
    • MDL: MFCD00201488
    • InChIKey: QNTASHOAVRSLMD-FCARAQADSA-N
    • Inchi: 1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
    • SMILES: C[C@@]12C(CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])CC[C@@]4([C@]([H])(C)CCCC(C)C)[H])=CC(CC1)=NO

Computed Properties

  • Exact Mass: 399.35000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 399.350115059g/mol
  • Heavy Atom Count: 29
  • Complexity: 663
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 8.8
  • Topological Polar Surface Area: 32.6Ų

Experimental Properties

  • LogP: 7.85800
  • PSA: 32.59000
  • Melting Point: 145-148 ºC
  • Solubility: DMSO: >10mg/mL
  • Density: 1.10

TRO 19622 Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P007QMO-5mg
TRO 19622
22033-87-0 Moligand™, 10mM in DMSO
5mg
$55.00 2025-02-22
A2B Chem LLC
AD60304-5mg
TRO 19622
22033-87-0 99%
5mg
$58.00
Aaron
AR007QV0-5mg
TRO 19622
22033-87-0 98%
5mg
$81.00 2025-01-23
ChemScence
CS-2322-5mg
Olesoxime
22033-87-0 99.70%
5mg
$72.0 2022-04-27
Crysdot LLC
CD31002639-5mg
TRO 19622
22033-87-0 98+%
5mg
$48 2024-07-18
DC Chemicals
DC9538-100 mg
TRO 19622
22033-87-0 >98%
100mg
$400.0 2022-02-28
Enamine
EN300-658773-0.05g
N-[(1R,3aS,3bS,9aR,9bS,11aR)-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ylidene]hydroxylamine
22033-87-0 95%
0.05g
$122.0 2023-05-05
eNovation Chemicals LLC
Y1106224-1g
Olesoxime
22033-87-0 95%
1g
$4500 2022-06-10
S e l l e c k ZHONG GUO
E0032-5mg
Olesoxime (TRO 19622)
22033-87-0 99.89%
5mg
¥811.35 2023-09-15
TRC
T805570-5mg
TRO 19622
22033-87-0
5mg
$ 178.00 2023-04-16

TRO 19622 Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:22033-87-0)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:22033-87-0)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com

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